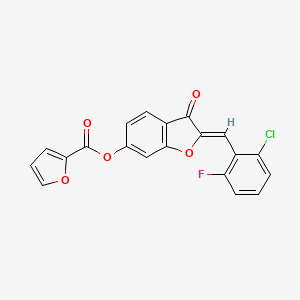

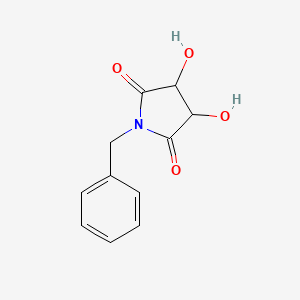

![molecular formula C24H23N5O2 B2862394 6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 923421-98-1](/img/structure/B2862394.png)

6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One such method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .

Molecular Structure Analysis

The molecular structure of imidazole compounds is quite diverse, depending on the specific substitutions on the imidazole ring .

Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can participate in regioselective cycloaddition of terminal acetylenes with azides leading to 1,4-disubstitutedtriazoles .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Synthesis of Disubstituted Imidazoles : Research highlights the synthesis of imidazoles like 6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione, which are precursors of purine analogs. These compounds are obtained through base-catalyzed cyclization of amidines and can react with various ketones to yield dihydropurines (Alves, Proença, & Booth, 1994).

Formation of Lanthanide Metal-Organic Frameworks : Dimethylphenyl imidazole derivatives have been used to synthesize lanthanide(III)-organic frameworks. These frameworks exhibit characteristic sharp emission bands and are sensitive to benzaldehyde-based derivatives, making them potential fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).

Medicinal Chemistry and Pharmacological Applications

Cytotoxic Activity in Cancer Research : Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the mentioned compound, have been synthesized and shown potent cytotoxic activities against various cancer cell lines. This indicates the potential use of similar compounds in antineoplastic therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Inhibitors of Lck Kinase for Drug Discovery : Imidazo[4,5-h]isoquinolin-9-ones, related to the specified compound, have been identified as ATP competitive inhibitors of lck kinase, an enzyme involved in T-cell activation. This discovery is crucial for developing new classes of inhibitors for lck kinase, relevant in treating autoimmune diseases and cancer (Snow et al., 2002).

Novel Antimicrobial Agents : Imidazothiazole and glycocyamidine derivatives, related to 6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione, have been synthesized and evaluated for their antimicrobial activities, indicating the potential of similar compounds in developing new antimicrobial drugs (Magd El-Din, Roaiah, Elsharabasy, & Hassan, 2007).

Material Science and Sensory Applications

- Copper-Catalyzed Oxidative Coupling : Studies have shown that small heterocyclic ligands, including imidazole derivatives, enhance the copper-catalyzed oxidative coupling process. This process is crucial in producing high-performance engineering plastics, indicating the role of such compounds in material science (Gamez et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(2,5-dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-5-27-22(30)20-21(26(4)24(27)31)25-23-28(20)14-19(17-9-7-6-8-10-17)29(23)18-13-15(2)11-12-16(18)3/h6-14H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOGADYSRFEGST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/no-structure.png)

![1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2862318.png)

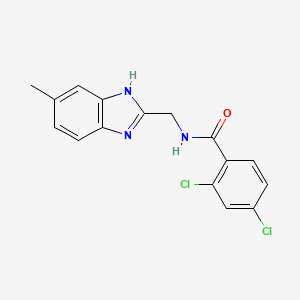

![5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2862320.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2862322.png)

![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)

![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)

![2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2862329.png)

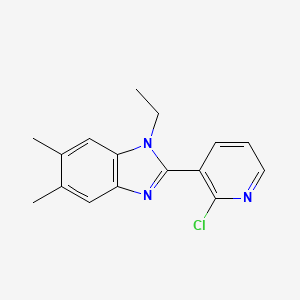

![N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2862330.png)

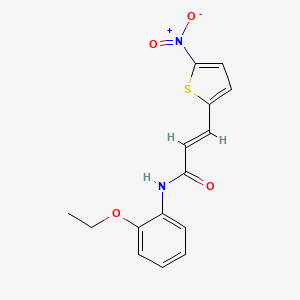

![N-((tetrahydrofuran-2-yl)methyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2862332.png)